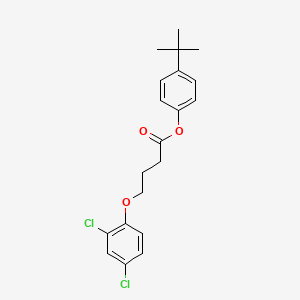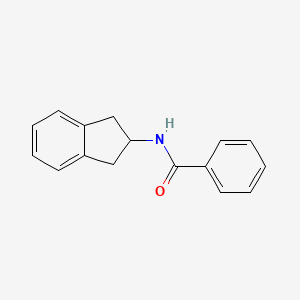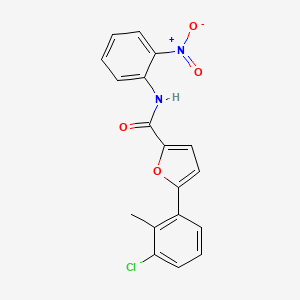![molecular formula C15H12BrNO3 B4923428 4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4923428.png)
4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as BPTD, is a chemical compound that has been the subject of extensive scientific research. It is a bicyclic lactam derivative that has been shown to have potential applications in the field of medicinal chemistry. In
Applications De Recherche Scientifique
BPTD has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of cancer and other diseases. It has been shown to have anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. BPTD has also been shown to have antiviral activity against the hepatitis C virus.
Mécanisme D'action
The mechanism of action of BPTD is not fully understood, but it is thought to involve the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
BPTD has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the inhibition of angiogenesis (the formation of new blood vessels). BPTD has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BPTD is its high potency and selectivity, which makes it a useful tool for studying the mechanism of action of topoisomerase II inhibitors. However, BPTD is also highly toxic, which limits its use in in vivo experiments. In addition, the synthesis of BPTD is complex and time-consuming, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several future directions for research on BPTD. One area of interest is the development of more potent and selective topoisomerase II inhibitors based on the structure of BPTD. Another area of interest is the investigation of the potential use of BPTD in combination with other drugs for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of BPTD and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, BPTD is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been examined in this paper. Further research on BPTD is needed to fully understand its potential applications and to develop more potent and selective topoisomerase II inhibitors.
Méthodes De Synthèse
The synthesis of BPTD involves several steps, including the reaction of 3-bromophenylacetic acid with thionyl chloride to form 3-bromophenylacetyl chloride, which is then reacted with 1-methylpiperazine to form the intermediate product. This intermediate product is then reacted with maleic anhydride to form BPTD. The overall yield of the synthesis is around 30%.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-7-methyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-15-6-5-10(20-15)11-12(15)14(19)17(13(11)18)9-4-2-3-8(16)7-9/h2-7,10-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPGFTJASUJEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)

![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)

![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4923397.png)

![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)
![methyl 4-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B4923450.png)

